1,7-Dimethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Overview
Description
2-Mercapto-1,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a mercapto group, a carboxylic acid group, and a pyrido[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile with thiourea under basic conditions, followed by cyclization and oxidation steps . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-1,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrido[2,3-d]pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include disulfides, alcohols, and substituted pyrido[2,3-d]pyrimidine derivatives
Scientific Research Applications
2-Mercapto-1,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The compound can also interact with nucleic acids, potentially disrupting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
- Thiazolo[4,5-b]pyridines
- Thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives
Uniqueness
2-Mercapto-1,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1,7-dimethyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-4-3-5(9(15)16)6-7(11-4)13(2)10(17)12-8(6)14/h3H,1-2H3,(H,15,16)(H,12,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHCEVJAEXPUGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)N(C2=N1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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